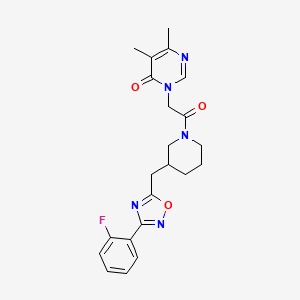

3-Chloro-4-methoxy-1,2-benzenediamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-4-methoxy-1,2-benzenediamine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 . It is also known by its CAS Number: 1378864-94-8 .

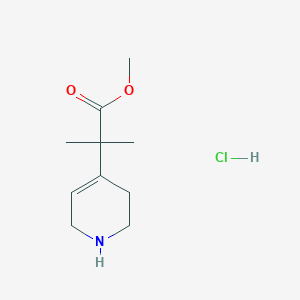

Molecular Structure Analysis

The InChI code for 3-Chloro-4-methoxy-1,2-benzenediamine is 1S/C7H9ClN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

3-Chloro-4-methoxy-1,2-benzenediamine is a solid at room temperature . It should be stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用

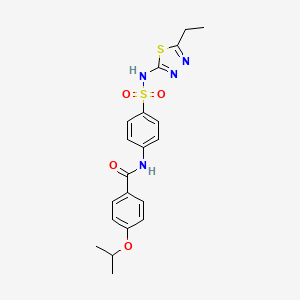

Synthesis of Heterocyclic Compounds

3-Chloro-4-methoxy-1,2-benzenediamine could potentially be used in the synthesis of heterocyclic compounds. For instance, it could be used to construct heterocyclic ring systems by cyclizing a heterocyclic diamine with a nitrite .

Medicinal Chemistry

This compound could have applications in medicinal chemistry. For example, it could be used in the synthesis of molecules that inhibit c-Met, a protein kinase involved in cell growth, survival, and angiogenesis .

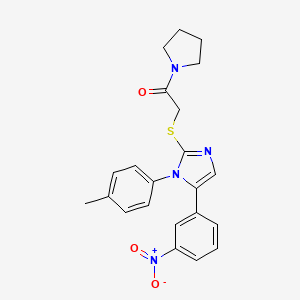

Fluorescent Probes

3-Chloro-4-methoxy-1,2-benzenediamine could potentially be used to create fluorescent probes. These probes could be used in various fields, including biology and medicine, to visualize or detect specific components of complex biomolecular assemblies .

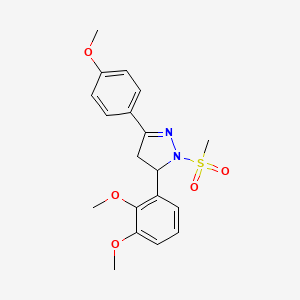

Structural Units of Polymers

This compound could be used as a structural unit in the synthesis of polymers. For example, it could be incorporated into polymers used in solar cells .

Organic Synthesis

Compounds with similar structures have been utilized in organic synthesis, serving as intermediates in the synthesis of complex molecules. Their unique reactive sites can be leveraged for building molecular frameworks, particularly in pharmaceuticals and agrochemicals.

Optical Applications

3-Chloro-4-methoxy-1,2-benzenediamine could potentially be used in the growth and characterization of organic single crystals for optical applications .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

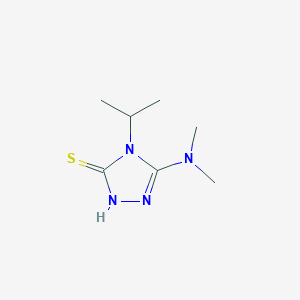

作用機序

Target of Action

It is known that benzenediamine compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzenediamine compounds typically act through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to various changes in the cellular environment .

Biochemical Pathways

Benzenediamine compounds are often involved in multi-step synthesis reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can affect various biochemical pathways and have downstream effects on cellular processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 17261 , which may influence its absorption and distribution in the body. The compound is also a solid at room temperature , which could affect its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-methoxy-1,2-benzenediamine. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature . Additionally, the compound’s solid physical form and molecular weight may influence its solubility and stability in different environments .

特性

IUPAC Name |

3-chloro-4-methoxybenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLBYXMDAQRPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)

![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)